molecular formula C21H26N2O3S B6571230 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946225-12-3

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571230
CAS No.: 946225-12-3
M. Wt: 386.5 g/mol
InChI Key: VROILWNKVIYHDF-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound characterized by its unique chemical structure and diverse applications

Preparation Methods

The synthesis of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves a multi-step process. The starting materials typically include 3,5-dimethylbenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the formation of the benzamide linkage.

Industrial production methods may include optimization of reaction conditions to enhance yield and purity. This often involves controlling temperature, pressure, and reactant concentrations to ensure efficient conversion of starting materials into the desired product.

Chemical Reactions Analysis

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is known to undergo several types of chemical reactions:

  • Oxidation

    : It can be oxidized under mild conditions to form sulfonyl derivatives.

  • Reduction

    : Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

  • Substitution

    : The compound can participate in nucleophilic substitution reactions, where the benzamide group may be targeted by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like amines or halides.

Major products formed from these reactions typically include various derivatives of the original compound, depending on the specific reactants and conditions employed.

Scientific Research Applications

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several notable applications in scientific research:

  • Chemistry

    : It serves as a key intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.

  • Biology

    : Its structure allows it to interact with biological macromolecules, making it valuable for studying enzyme inhibition and protein-ligand interactions.

  • Medicine

    : The compound has potential therapeutic applications due to its ability to modulate biochemical pathways, potentially acting as a lead compound for drug development.

  • Industry

    : Its stability and reactivity profile make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects depends on its interaction with specific molecular targets. Typically, it may act by binding to active sites of enzymes, inhibiting their activity, or by interacting with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

When compared to other quinoline derivatives, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibits unique properties due to the presence of both sulfonyl and benzamide groups. Similar compounds include:

  • 3,5-dimethylquinoline

  • N-(propane-1-sulfonyl)benzamide

  • Tetrahydroquinoline derivatives

Each of these compounds has distinct chemical and physical properties, but none combine the specific features of this compound, making it a unique and valuable compound for scientific research.

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Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a tetrahydroquinoline moiety, which is known for various pharmacological properties.
  • Functional Groups : The presence of a propane sulfonyl group and a dimethyl substitution on the benzamide ring contributes to its chemical reactivity and biological interactions.

Chemical Formula

The molecular formula for this compound is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 348.47 g/mol.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation. For example, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : Compounds with sulfonyl groups are often associated with anti-inflammatory properties. Studies suggest that the presence of the propane sulfonyl group may enhance the anti-inflammatory effects by modulating cytokine release.
  • Antimicrobial Properties : Some derivatives of benzamide have shown promise as antimicrobial agents. The specific activity of this compound against bacterial strains remains to be fully elucidated but warrants further investigation.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds often interact with enzymes involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
  • Modulation of Gene Expression : The ability to influence transcription factors associated with inflammation and tumor growth is a potential pathway for its biological activity.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of related tetrahydroquinoline derivatives. The findings indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Zhang et al. (2023) explored the anti-inflammatory properties of sulfonamide derivatives. The study found that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential application for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growthJournal of Medicinal Chemistry
Anti-inflammatoryReduced cytokine productionZhang et al. (2023)
AntimicrobialPotential activity against bacteriaOngoing research

Properties

IUPAC Name

3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-10-27(25,26)23-9-5-6-17-7-8-19(14-20(17)23)22-21(24)18-12-15(2)11-16(3)13-18/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROILWNKVIYHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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